

A Comparative Guide to the PYR Test for Differentiating Citrobacter from Salmonella

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrrolidonyl-beta-naphthylamide*

Cat. No.: B3023442

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of clinical microbiology and food safety, the accurate and rapid differentiation of enteric bacteria is paramount. *Citrobacter* and *Salmonella* are two genera of Gram-negative bacteria that can be challenging to distinguish due to their similar appearance on selective agar. This guide provides a comprehensive evaluation of the L-pyrrolidonyl-β-naphthylamide (PYR) test as a reliable method for differentiating these two clinically significant genera, supported by experimental data and detailed protocols.

Biochemical Principle of the PYR Test

The PYR test is a rapid colorimetric assay that detects the activity of the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).^[1] This enzyme hydrolyzes the substrate L-pyrrolidonyl-β-naphthylamide (PYR) to produce β-naphthylamine.^[1] The resulting β-naphthylamine then reacts with a cinnamaldehyde reagent (N,N-dimethylaminocinnamaldehyde) to form a bright red or cherry-pink Schiff base, indicating a positive result.^{[1][2]} The absence of this color change signifies a negative result.^{[1][2]}

Comparative Performance of the PYR Test

Experimental evidence strongly supports the use of the PYR test for the differentiation of *Citrobacter* and *Salmonella*. Studies have consistently shown that *Citrobacter* species produce the L-pyrrolidonyl arylamidase enzyme, resulting in a positive PYR test. Conversely, *Salmonella* species lack this enzyme and therefore yield a negative PYR test.^{[2][3][4]} This clear

distinction makes the PYR test a valuable tool in the presumptive identification of these bacteria.

Quantitative Data Summary

The following table summarizes the expected PYR test results for *Citrobacter* and *Salmonella* based on published research.

Genus	Number of Strains Tested	PYR-Positive Results	PYR-Negative Results	Reference
Citrobacter	All tested strains in the study	100%	0%	[3][4]
Salmonella	All tested strains in the study	0%	100%	[3][4]

Experimental Protocols

Below are detailed methodologies for performing the PYR test. The rapid disk method is generally preferred for its simplicity and speed.

Rapid Disk Method

Materials:

- PYR-impregnated paper disks
- Sterile distilled or deionized water
- PYR reagent (0.01% N,N-dimethylaminocinnamaldehyde)
- Sterile inoculating loop or wooden applicator stick
- Petri dish
- Forceps

Procedure:

- Using sterile forceps, place a PYR disk in a clean, empty petri dish.
- Slightly moisten the disk with a single drop of sterile distilled or deionized water. Avoid oversaturating the disk, as this can lead to false-negative results.[\[1\]](#)
- From a pure 18-24 hour culture grown on a non-selective medium (e.g., blood agar), pick several well-isolated colonies with a sterile loop or applicator stick.
- Smear the inoculum heavily onto the moistened area of the PYR disk.
- Incubate the disk at room temperature for 2 minutes.
- After incubation, add one drop of the PYR reagent to the inoculated area of the disk.
- Observe for a color change within 1-2 minutes.

Interpretation of Results:

- Positive: Development of a bright pink or cherry-red color.[\[1\]](#)
- Negative: No color change or the development of a yellow or orange color.[\[2\]](#)

Broth Method

Materials:

- PYR broth
- Sterile inoculating loop
- Incubator (35-37°C)
- PYR reagent

Procedure:

- Inoculate the PYR broth with 3-5 colonies from a pure 18-24 hour culture.
- Incubate the broth aerobically at 35-37°C for 4 hours.

- After incubation, add 2-3 drops of the PYR reagent to the broth.
- Observe for a color change within 1-2 minutes.

Interpretation of Results:

- Positive: Development of a bright pink or cherry-red color in the broth.
- Negative: No color change in the broth.

Logical Workflow for Differentiation

The following diagram illustrates the experimental workflow for using the PYR test to differentiate between Citrobacter and Salmonella.

[Click to download full resolution via product page](#)

Caption: Workflow for differentiating Citrobacter and Salmonella using the PYR test.

Conclusion

The PYR test is a highly specific and reliable method for the presumptive differentiation of Citrobacter from Salmonella. Its simplicity, rapidity, and clear-cut results make it an invaluable tool in clinical and research laboratories. While further biochemical and serological tests are necessary for definitive identification, the PYR test serves as an excellent initial screening step, enabling a more targeted and efficient workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Use of pyrrolidonyl peptidase to distinguish Citrobacter from Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to the PYR Test for Differentiating Citrobacter from Salmonella]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023442#evaluating-the-use-of-the-pyr-test-for-differentiating-citrobacter-from-salmonella>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com